molecular formula C19H23FN2O5 B2385093 1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1351617-49-6

1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2385093
CAS No.: 1351617-49-6
M. Wt: 378.4
InChI Key: HVKRUMTZCCIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core, a bicyclic structure combining a piperazine-like ring fused with a dioxolane ring. This spirocyclic moiety is linked to an azetidine (4-membered nitrogen-containing ring) via a carbonyl group and further substituted with a 2-fluorophenoxy ethanone group.

Properties

IUPAC Name

1-[3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5/c20-15-3-1-2-4-16(15)25-13-17(23)22-11-14(12-22)18(24)21-7-5-19(6-8-21)26-9-10-27-19/h1-4,14H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKRUMTZCCIOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the spiro compound and the fluorophenoxy group. Common reagents and catalysts used in these reactions include:

    Azetidine formation: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.

    Spiro compound introduction: This can be achieved through a nucleophilic substitution reaction.

    Fluorophenoxy group attachment: This step often involves the use of a fluorinated phenol derivative and a coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(1,4-Dioxa-8-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone C₂₁H₂₃FN₂O₅ ~402.42 (estimated) 2-fluorophenoxy ethanone, azetidine-carbonyl linkage Unique azetidine-spirocyclic hybrid; fluorophenoxy may enhance lipophilicity
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-fluorophenyl)methanone C₂₁H₂₂FNO₃ 355.41 3-fluorophenyl, benzophenone linkage Higher purity (97%); potential for aromatic stacking interactions
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone C₁₇H₁₇FN₂O₃ 316.33 5-fluoroindole substituent Indole moiety suggests serotonin receptor affinity
2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one C₉H₁₄ClNO₃ 219.66 Chloro-ethanone substituent Simpler structure; chlorine may increase electrophilicity
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone C₂₂H₂₂FNO₃ 367.42 2-fluorophenyl, para-substituted benzophenone Structural similarity to target compound; fluorophenyl positional isomer
BTZ-043 (2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one) C₁₈H₁₇F₃N₄O₄S 454.41 Trifluoromethyl, nitro, benzothiazinone Antimicrobial activity (tuberculosis research); nitro group enhances reactivity

Key Comparative Insights

Structural Diversity: The target compound’s azetidine-carbonyl linkage distinguishes it from analogs like and , which use benzophenone or methylene bridges. This may influence conformational flexibility and target binding . Fluorine Positioning: The 2-fluorophenoxy group in the target compound contrasts with the 3-fluorophenyl (), 4-fluorophenyl (), and 5-fluoroindole () substituents. Ortho-fluorine may sterically hinder metabolic degradation compared to para/meta positions .

Functional Implications: Lipophilicity: Fluorinated aromatic systems (e.g., 2-fluorophenoxy) enhance membrane permeability, critical for CNS-targeting drugs . Electron Effects: Chloro- () and trifluoromethyl () groups introduce distinct electronic profiles, affecting reactivity and target interactions.

Synthetic Methods :

  • Analogous compounds (e.g., ) are synthesized via nucleophilic substitution using α-halogenated ketones, suggesting shared synthetic pathways with the target compound.

Biological Relevance: Indole-containing analogs () may target serotonin receptors, while benzothiazinones () exhibit antimicrobial properties. The target compound’s azetidine and fluorophenoxy groups could imply kinase or GPCR modulation.

Biological Activity

The compound 1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a novel derivative belonging to the class of spirocyclic compounds. Its unique structural features suggest potential biological activities, particularly as a ligand for sigma receptors and other pharmacological targets. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Structural Overview

The compound can be characterized by its complex structure, which includes:

  • A spirocyclic framework
  • A dioxa bridge
  • An azetidine moiety
  • A fluorophenoxy group

Sigma Receptor Binding

Recent studies have highlighted the affinity of related compounds for sigma receptors, particularly σ1 and σ2. For instance, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors with an inhibition constant KiK_i of 5.4 ± 0.4 nM and significant selectivity over σ2 receptors (30-fold) and vesicular acetylcholine transporter (1404-fold) . This suggests that the compound may exhibit similar properties.

Antitumor Activity

In vivo studies using mouse tumor xenograft models showed that derivatives with appropriate lipophilicity could accumulate in human carcinoma and melanoma tissues, indicating potential applications in tumor imaging . The specific binding to σ1 receptors in these models further supports the hypothesis that this compound could be leveraged for therapeutic purposes.

Neuropharmacological Effects

The compound's structural analogs have been investigated for their neuropharmacological effects. In particular, the 1,4-dioxa derivatives were shown to possess anti-aggressive effects with varying ED50 values across different compounds . The results indicated that modifications in the spirocyclic structure could significantly influence biological activity.

Case Study 1: Anti-Aggressive Effects

A series of tests were conducted to evaluate the anti-aggressive properties of various spirocyclic compounds. The results summarized in Table 1 indicate that certain derivatives exhibited notable anti-aggressive effects with an LD50 ranging from 235 mg/kg to 500 mg/kg .

CompoundED50 (mg/kg p.o.)LD50 (mg/kg p.o.)
A1.7353
B10.9500
C1.2235
D2.5500

Case Study 2: Tumor Imaging Potential

In another study focusing on tumor imaging, [(18)F] labeled derivatives were synthesized and evaluated for their biodistribution in tumor models. The findings indicated high accumulation in target tissues, suggesting potential use in non-invasive imaging techniques .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone to improve yield and purity?

Methodological Answer: Key strategies include:

  • Temperature control : Maintain anhydrous conditions to prevent hydrolysis of intermediates (e.g., using inert gas environments) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while continuous flow reactors improve scalability .
  • Stepwise synthesis : Prioritize forming the spirocyclic core before introducing functional groups like the 2-fluorophenoxy moiety to minimize side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (MS) : Confirm molecular weight (average mass: 355.409 g/mol; monoisotopic mass: 355.158372 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H/13^{13}C NMR to resolve spirocyclic and azetidine protons, with deuterated solvents (e.g., DMSO-d6_6) to enhance signal clarity.
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity >95% .

Q. How can researchers address challenges in purifying this compound post-synthesis?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate spirocyclic byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline forms, improving purity .
  • HPLC-MS : Coupled systems enable real-time monitoring of impurities, particularly fluorinated derivatives .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Conformational rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane core restricts rotational freedom, enhancing binding specificity to targets like kinases or GPCRs .
  • Electron-withdrawing effects : The 2-fluorophenoxy group modulates electron density, impacting hydrogen-bonding interactions in enzymatic assays .
  • Comparative SAR : Analog studies show replacing the azetidine with pyrrolidine reduces metabolic stability, highlighting the importance of ring size .

Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?

Methodological Answer:

  • Structural validation : Use X-ray crystallography (e.g., spirocyclic analogs in ) to confirm stereochemistry and eliminate conformation-based discrepancies .
  • Standardized assays : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number to minimize variability in IC50_{50} measurements .
  • Meta-analysis : Cross-reference datasets from analogs (e.g., trifluoromethyl or sulfonyl derivatives) to identify substituent-specific trends .

Q. Can computational methods predict the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the dioxolane ring) under acidic/basic conditions .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to oxidative stress .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and track degradation via LC-MS .

Q. How can regioselectivity be controlled during functionalization of the spirocyclic core?

Methodological Answer:

  • Protecting groups : Temporarily block the azetidine nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the dioxolane oxygen .
  • Catalytic systems : Use Pd-catalyzed cross-coupling for selective introduction of aryl/heteroaryl groups at the 3-position of the azetidine .

Q. What experimental approaches validate structure-activity relationships (SAR) for fluorinated analogs?

Methodological Answer:

  • Fluorine scan : Synthesize analogs with fluorine at para/meta positions on the phenoxy group and compare logP and binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes to assess how fluorination alters target binding .
  • Cryo-EM : Resolve ligand-target complexes to map spatial interactions influenced by fluorine’s electronegativity .

Q. How do storage and handling conditions impact the compound’s chemical integrity?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the carbonyl group .
  • Inert atmosphere : Use gloveboxes for weighing to avoid moisture absorption, which degrades the spirocyclic structure .
  • Stability indicators : Monitor color changes (yellowing indicates oxidation) and quantify degradation via 1^1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.